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Compound Name: 8-Azidooctanoic Acid

CAS No.: 217180-76-2

Cat. No.: B1446925

Get Quote

Executive Summary
8-Azidooctanoic acid (CAS: 217180-76-2) is a highly versatile bifunctional aliphatic linker

widely utilized in advanced drug development, particularly in the synthesis of Proteolysis

Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and bioconjugation via

click chemistry[1]. Featuring a terminal carboxylic acid for standard amide coupling and a

terminal azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted

Azide-Alkyne Cycloaddition (SPAAC), it serves as a critical building block for modular chemical

biology[1][2].

This guide provides a rigorously validated, self-contained protocol for the synthesis,

purification, and characterization of 8-azidooctanoic acid, grounded in mechanistic causality

and stringent safety standards.

Mechanistic Rationale & Safety Grounding
The Displacement Mechanism
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The synthesis of 8-azidooctanoic acid relies on a classic bimolecular nucleophilic substitution

(

) reaction. The starting material, 8-bromooctanoic acid, features a primary alkyl bromide that is
highly susceptible to nucleophilic attack. Sodium azide (

) serves as the nucleophile.

Causality in Solvent Selection: The reaction is optimally performed in

-Dimethylformamide (DMF)[3]. As a polar aprotic solvent, DMF strongly solvates the sodium
cation (

) while leaving the azide anion (

) relatively unsolvated. This "naked" azide is highly nucleophilic, drastically reducing the
activation energy required for the

displacement of the bromide leaving group.

Azide Safety: The "Rule of Six" and C/N Ratio
Organic azides can be thermodynamically unstable and potentially explosive. However, 8-
azidooctanoic acid is remarkably stable and safe to isolate due to its molecular composition,

which satisfies two critical safety heuristics[4][5]:

The Rule of Six: This rule dictates that there must be at least six carbon atoms per energetic

functional group (azide) to provide sufficient molecular mass to dissipate energy[5][6]. With 8

carbon atoms, 8-azidooctanoic acid safely exceeds this threshold.

The Carbon/Nitrogen (C/N) Ratio: For an azide to be safely isolated and stored in pure form,

the ratio of carbon and oxygen atoms to nitrogen atoms must be

[4][5].

Formula:

For 8-azidooctanoic acid (

):
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Since

, the compound is considered chemically stable for standard benchtop isolation and long-
term storage[5].

Experimental Workflow & Methodology

8-Bromooctanoic Acid
(1.0 eq)

Solvent: DMF
Temp: 80°C | Time: 24h

Sodium Azide (NaN3)
(2.0 eq)

Nucleophilic Substitution
(SN2 Mechanism)

Aqueous Workup
(H2O Quench, EtOAc Extraction)

Washing & Drying
(H2O/Brine Wash, Na2SO4)

8-Azidooctanoic Acid
(>90% Yield)
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Caption: Workflow for the SN2 synthesis and extraction of 8-azidooctanoic acid.

Step-by-Step Synthesis Protocol
Note: Conduct all operations in a well-ventilated fume hood. Never expose sodium azide to

strong acids, as this generates highly toxic and explosive hydrazoic acid (

)[5][6].

Reagents:

8-Bromooctanoic acid: 1.0 equivalent (e.g., 2.23 g, 10.0 mmol)

Sodium azide (

): 2.0 equivalents (1.30 g, 20.0 mmol)

Anhydrous DMF: 20 mL

Procedure:

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add

8-bromooctanoic acid (10.0 mmol) and dissolve in 20 mL of anhydrous DMF[3].

Azide Addition: Carefully add sodium azide (20.0 mmol) to the stirring solution. The

suspension will remain heterogeneous as

is only partially soluble in DMF.

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath

or heating block[3]. Stir vigorously for 24 hours. Causality: Elevated temperature ensures

complete conversion of the primary bromide, preventing the need for difficult

chromatographic separation of starting material and product.

Quenching: Allow the reaction to cool to room temperature. Dilute the mixture by adding 50

mL of distilled water. Causality: Water halts the reaction and fully dissolves any unreacted
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and the sodium bromide (

) byproduct.

Purification via Liquid-Liquid Extraction
Because the product is a free carboxylic acid, saponification is unnecessary[7], and the

compound can be purified to near-analytical grade via selective extraction[8].

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer

with Ethyl Acetate (EtOAc) (

mL).

DMF Removal (Critical Step): Combine the organic layers. Wash the combined EtOAc layer

heavily with distilled water (

mL). Causality: DMF is highly miscible with water but can partition into EtOAc. Repeated
aqueous washing is a self-validating technique to strip DMF from the organic phase, entirely
bypassing the need for silica gel chromatography.

Final Wash & Drying: Wash the organic layer once with saturated aqueous sodium chloride

(brine, 30 mL) to remove residual water emulsion. Transfer the organic layer to an

Erlenmeyer flask and dry over anhydrous sodium sulfate (

).

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure

(rotary evaporator) at 35 °C to yield the product as a colorless to pale-yellow oil[9][10].

Characterization & Quality Control
To ensure the integrity of the synthesized linker before downstream integration, it must be

validated. The definitive self-validating marker for this protocol is the Infrared (IR) spectrum,

which will show a massive, unmistakable asymmetric stretching band near 2092 cm⁻¹

corresponding to the

group, alongside the disappearance of the

stretch[9].
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Quantitative Data Summary
Analytical Method Expected Value / Description

Appearance Colorless to pale yellow oil[9][10]

Typical Yield 87% – Quantitative (>95%)[8][9]

H NMR (400 MHz, CDCl

)

3.32 (t,

Hz, 2H,

), 2.43 (t,

Hz, 2H,

), 1.72–1.91 (m, 2H), 1.55–1.67 (m, 2H), 1.31–

1.52 (m, 6H)[9][10]

C NMR (101 MHz, CDCl

)

179.9 (

), 51.3 (

), 33.9, 28.6, 26.3, 24.3[9]

IR (ATR, cm

)

2941, 2867 (C-H stretch), 2092 (strong, -N

stretch), 1704 (strong, C=O stretch)[9]

HRMS (ESI)

Predicted for

:

184.1092

Applications in Advanced Drug Development
Once purified, 8-azidooctanoic acid acts as a crucial bridging molecule. In PROTAC

development, the carboxylic acid terminus is typically activated (e.g., via EDC/HOBt, HATU, or

conversion to an NHS ester) and coupled to an amine-bearing E3 ligase ligand (like a

thalidomide derivative)[1]. The remaining azide terminus is then "clicked" via CuAAC to an

alkyne-bearing target protein ligand (e.g., a kinase inhibitor)[1][10].
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Caption: Integration of 8-azidooctanoic acid into a PROTAC synthesis pipeline.

This modularity allows medicinal chemists to rapidly screen varying linker lengths and

flexibilities by simply swapping 8-azidooctanoic acid for its shorter (e.g., 6-azidohexanoic

acid) or longer counterparts, optimizing the degradation efficiency of the resulting PROTAC[10].
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Supporting Information: Synthesis of 8-azidooctanoic acid and NMR

Characterization.ResearchGate. 9

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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